Jatrophane 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

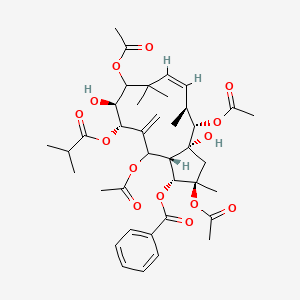

C39H52O14 |

|---|---|

Molecular Weight |

744.8 g/mol |

IUPAC Name |

[(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |

InChI |

InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17-/t21-,28-,29+,30?,31-,32-,33+,34?,38+,39+/m0/s1 |

InChI Key |

WITHKWWZWFNDND-STLCTKJGSA-N |

Isomeric SMILES |

C[C@H]1/C=C\C(C([C@@H]([C@H](C(=C)C([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation of Jatrophane Diterpenoids from Euphorbia Species

For Researchers, Scientists, and Drug Development Professionals

The genus Euphorbia, one of the largest genera of flowering plants, is a prolific source of structurally diverse and biologically active diterpenoids.[1][2] Among these, jatrophane diterpenoids, characterized by a macrocyclic 5/12 bicyclic pentadecane (B166386) skeleton, have garnered significant attention for their wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversing properties.[1][3][4] This technical guide provides a comprehensive overview of the isolation of jatrophane diterpenoids from various Euphorbia species, with a focus on extraction and purification methodologies, quantitative data, and structural elucidation techniques.

Sources of Jatrophane Diterpenoids

Jatrophane diterpenoids are found almost exclusively within the Euphorbiaceae family.[3][4] Numerous Euphorbia species have been identified as rich sources of these compounds. The selection of the plant species is a critical first step in the isolation process, as the distribution and types of jatrophanes can vary significantly.

Table 1: Euphorbia Species as Sources of Jatrophane Diterpenoids

| Euphorbia Species | Plant Part Used | Isolated Jatrophane Diterpenoids (Examples) | Reference |

| E. platyphyllos L. | Whole, dried plants | Jatrophane polyesters | [3] |

| E. dendroides | Latex, Aerial parts | Jatrophanes and a tigliane | [5][6][7] |

| E. helioscopia L. | Aerial parts, Whole plants | Euphoheliphanes A-C, Helioscopianoids A–Q | [8][9] |

| E. peplus Linn. | Whole plant | Euphjatrophanes A-G, Euphpepluones G, K, L | [2][10] |

| E. nicaeensis | Latex, Roots | Jatrophane diterpenes | [11] |

| E. characias | Aerial parts | Jatrophane diterpenes | [12] |

| E. paralias | - | Segetane and paraliane diterpenoids | [12] |

| E. portlandica | - | Rearranged jatrophane-type diterpenes | [13] |

| E. segetalis | - | Rearranged jatrophane-type diterpenes | [13] |

| E. pubescens | Whole dried plant | Pubescenes A, B, and C | [10] |

Experimental Protocols for Isolation

The isolation of jatrophane diterpenoids typically involves a multi-step process encompassing extraction, fractionation, and purification. The specific protocols can be adapted based on the plant material and the target compounds.

The initial step involves the extraction of secondary metabolites from the plant material using organic solvents. The choice of solvent is crucial and depends on the polarity of the target jatrophanes.

Caption: General workflow for extraction and fractionation.

A common procedure involves the extraction of dried and powdered plant material with a polar solvent like ethanol, followed by partitioning or column chromatography to obtain fractions of varying polarities.[8] For instance, the chloroform extract of E. platyphyllos was subjected to polyamide column chromatography.[3]

Column chromatography is the cornerstone of purification for jatrophane diterpenoids. A combination of different stationary phases and solvent systems is often employed to achieve separation.

Caption: Multi-step chromatographic purification process.

For example, a study on E. helioscopia utilized silica gel column chromatography followed by reversed-phase C18 silica gel column chromatography with a methanol-water gradient to purify jatrophane diterpenoids.[14]

The following is a representative protocol for the isolation of jatrophane diterpenoids from the aerial parts of E. helioscopia:

-

Extraction: The air-dried and powdered aerial parts of E. helioscopia are extracted with 80% ethanol.[8]

-

Fractionation: The resulting extract is then subjected to a series of column chromatography steps.

-

Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Table 2: Quantitative Data from a Study on E. helioscopia

| Parameter | Value | Reference |

| Starting Material | Not specified | [14] |

| Fr.B.3 (Sub-fraction) | 26 g | [14] |

| Isolated Compound 3 | 15.2 g | [14] |

| Isolated Compound 6 | 9.5 g | [14] |

| Isolated Compound 7 | 10.3 g | [14] |

Structure Elucidation

The determination of the complex structures of jatrophane diterpenoids relies on a combination of modern spectroscopic techniques.

Caption: Methodologies for structure elucidation.

The structures of novel jatrophanes are typically established through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and NOESY experiments.[3] High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[3] In some cases, single-crystal X-ray diffraction provides unambiguous structural confirmation.[2]

Conclusion

The isolation of jatrophane diterpenoids from Euphorbia species is a complex but rewarding endeavor for natural product chemists and drug discovery scientists. The diverse and potent biological activities of these compounds underscore the importance of continued research in this area. The methodologies outlined in this guide, from plant material selection to extraction, purification, and structure elucidation, provide a solid foundation for researchers aiming to explore the rich chemical diversity of the Euphorbia genus. The continued application and refinement of these techniques will undoubtedly lead to the discovery of new jatrophane diterpenoids with therapeutic potential.

References

- 1. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cytotoxic jatrophane diterpenoids from the aerial parts of Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Secure Verification [cer.ihtm.bg.ac.rs]

- 12. researchgate.net [researchgate.net]

- 13. Rearranged jatrophane-type diterpenes from euphorbia species. Evaluation of their effects on the reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Elucidating the Core Chemical Structure of Jatrophane Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the elucidation of the chemical structure of jatrophane diterpenes, a complex and biologically significant class of natural products. Jatrophane diterpenes, primarily isolated from plants of the Euphorbiaceae family, are characterized by a unique and intricate macrocyclic skeleton, often adorned with a variety of functional groups, presenting a formidable challenge in their structural determination.[1][2] This guide will walk through the typical workflow, from isolation to final structure confirmation, using "Jatrophane 4" as a representative example where applicable.

Isolation and Purification of Jatrophane Diterpenes

The initial step in the structural elucidation of any natural product is its isolation from the source material in a pure form. Jatrophane diterpenes are typically extracted from dried and powdered plant material.

Experimental Protocol: Extraction and Isolation

-

Extraction: The plant material is subjected to extraction with a sequence of organic solvents of increasing polarity, such as n-hexane, chloroform, and methanol (B129727), to yield crude extracts.

-

Solvent Partitioning: The crude methanol extract is often partitioned between methanol-water and a non-polar solvent like dichloromethane (B109758) to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic techniques to isolate individual compounds. This multi-step process typically involves:

-

Vacuum Liquid Chromatography (VLC): Used for initial fractionation of the crude extract.

-

Column Chromatography (CC): Performed on silica (B1680970) gel or other stationary phases for further separation.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are employed for the final purification of the compounds to yield pure jatrophane diterpenes.

-

Spectroscopic Analysis for Structure Determination

Once a pure compound is obtained, a combination of spectroscopic techniques is employed to determine its chemical structure.

2.1. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the exact molecular formula of the compound. For instance, a known jatrophane polyester, designated as compound 4 , was analyzed using HR-ESI-MS to establish its molecular formula.[1]

2.2. Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

UV-Vis Spectroscopy: Helps in identifying the presence of chromophores, such as conjugated double bond systems, which are common in jatrophane structures.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the complex framework of jatrophane diterpenes.

Key NMR Experiments and Their Roles:

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

-

¹³C NMR (and DEPT): Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the connection of adjacent protons within a molecular fragment.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different molecular fragments and establishing the overall carbon skeleton.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.

The structures of numerous jatrophane diterpenes have been established through the comprehensive analysis of these NMR experiments.[1][3][4][5][6]

Data Presentation for a Representative Jatrophane Diterpene

The following tables provide a template for summarizing the NMR data for a hypothetical "this compound." The specific chemical shifts and coupling constants would be determined from the analysis of the NMR spectra.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | |||

| 2 | |||

| 3 | |||

| ... | ... | ... | ... |

| 20 | |||

| OAc | s | ||

| OBz | d, t |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | DEPT |

| 1 | CH₂ | |

| 2 | CH | |

| 3 | CH | |

| ... | ... | ... |

| 20 | CH₃ | |

| OAc (C=O) | C | |

| OAc (CH₃) | CH₃ | |

| OBz (C=O) | C | |

| OBz (Ar-C) | C, CH |

Final Structure Confirmation

For novel or particularly complex structures, single-crystal X-ray diffraction analysis provides unambiguous proof of the chemical structure and absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The purified compound is dissolved in a suitable solvent system and allowed to slowly evaporate, or other crystallization techniques like vapor diffusion are employed to grow single crystals of sufficient quality.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a 3D model of the molecule with precise bond lengths, bond angles, and stereochemical information. The absolute configuration of several jatrophane diterpenoids has been confirmed using this method.

Conclusion

The structural elucidation of jatrophane diterpenes is a complex process that relies on a systematic combination of isolation techniques and advanced spectroscopic methods. Through the careful application of extraction, chromatography, mass spectrometry, and a suite of 1D and 2D NMR experiments, the intricate molecular architecture of these fascinating natural products can be successfully determined. For unambiguous confirmation, single-crystal X-ray diffraction remains the gold standard. The detailed structural information obtained is crucial for understanding their biological activities and for guiding future drug development efforts.

References

- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Secure Verification [cer.ihtm.bg.ac.rs]

- 5. Bioactive Segetane, Ingenane, and Jatrophane Diterpenes from Euphorbia taurinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

The Architecture of a Diterpenoid: A Technical Guide to the Biosynthesis of Jatrophane 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Jatrophane 4 (Pl-4), a complex diterpenoid isolated from Euphorbia platyphyllos. Drawing upon research into the biosynthesis of jatrophane diterpenes and related compounds within the Euphorbiaceae family, this document details the enzymatic cascade, from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) to the core jatrophane skeleton. It includes hypothesized enzymatic steps leading to this compound, summaries of relevant quantitative data, and detailed experimental protocols for pathway elucidation.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a class of structurally diverse natural products characterized by a 5/12-membered bicyclic carbon skeleton.[1][2] These compounds, found predominantly in plants of the Euphorbiaceae family, have garnered significant interest from the scientific community due to their wide range of promising pharmacological activities, including antitumor, anti-inflammatory, and multidrug resistance (MDR) reversal properties.[2][3][4] this compound, also known as Pl-4, is a notable member of this family, isolated from the plant Euphorbia platyphyllos.[3] Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic potential.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from the universal C20 precursor of diterpenes, geranylgeranyl diphosphate (GGPP). The pathway can be conceptually divided into two main stages: the formation of the foundational macrocyclic diterpene, casbene (B1241624), and the subsequent series of oxidative modifications and cyclizations to yield the jatrophane scaffold, which is then further decorated to produce this compound.

Stage 1: Formation of the Key Intermediate, Casbene

The first committed step in the biosynthesis of a vast number of diterpenoids in the Euphorbiaceae family is the cyclization of the linear precursor GGPP to form the macrocyclic diterpene casbene.[5][6] This reaction is catalyzed by the enzyme casbene synthase (CBS).

-

Precursor: Geranylgeranyl Diphosphate (GGPP)

-

Enzyme: Casbene Synthase (CBS)

-

Product: Casbene

The reaction involves the ionization of GGPP, followed by an intramolecular cyclization to form the characteristic 14-membered ring of casbene. Casbene synthases have been identified and characterized from several Euphorbiaceae species, including Ricinus communis (castor bean) and Jatropha curcas.[7][8] While a specific casbene synthase from Euphorbia platyphyllos has not been explicitly characterized, its presence is inferred due to the isolation of jatrophane diterpenes from this species.

Stage 2: From Casbene to the Jatrophane Core and this compound

Following the formation of casbene, a series of oxidative modifications are required to facilitate the subsequent cyclization and rearrangement events that form the characteristic 5/12-membered bicyclic jatrophane skeleton. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[5][9]

The proposed biosynthetic route from casbene to the jatrophane core involves the following key steps:

-

Hydroxylation of Casbene: CYPs introduce hydroxyl groups at specific positions on the casbene ring. Studies on related diterpenoids in Euphorbia lathyris have identified CYP71D445 and CYP726A27 as being responsible for the regio-specific 9-oxidation and 5-oxidation of casbene, respectively.[6]

-

Further Oxidation and Rearrangement: Additional oxidation reactions, potentially catalyzed by the same or other CYPs and alcohol dehydrogenases (ADHs), lead to the formation of reactive intermediates.

-

Ring Opening and Cyclization: The cyclopropane (B1198618) ring of the casbene intermediate is opened, followed by a transannular cyclization to form the five-membered ring fused to the twelve-membered macrocycle, which defines the jatrophane skeleton.

The final steps towards this compound would involve further specific hydroxylations and acylations, catalyzed by other P450s and acyltransferases, to achieve the final decorated structure.

Quantitative Data Summary

While specific kinetic data for the enzymes in the this compound biosynthetic pathway are not available, studies on related pathways provide valuable quantitative insights. The heterologous expression of casbene synthase in engineered microorganisms has demonstrated the potential for producing the key precursor, casbene.

| Enzyme/Product | Host Organism | Titer/Yield | Reference |

| Casbene | Saccharomyces cerevisiae | 31 mg/L | [7] |

This table summarizes available quantitative data for the production of the key intermediate in jatrophane biosynthesis. Further research is needed to determine the kinetic parameters of the specific enzymes involved in the formation of this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of diterpenoid biosynthetic pathways, such as that for this compound, typically involves a combination of gene discovery, functional characterization of enzymes, and metabolic analysis. The following protocols are representative of the methodologies employed in this field of research.

Gene Discovery via Transcriptome Analysis

Objective: To identify candidate genes encoding terpene synthases (TPS) and cytochrome P450s (CYPs) involved in this compound biosynthesis from Euphorbia platyphyllos.

Methodology:

-

Plant Material: Collect various tissues from E. platyphyllos (e.g., leaves, stems, roots, and latex) where jatrophane diterpenes are known to accumulate.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome library.

-

De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate the resulting contigs by comparing them against public databases (e.g., NCBI non-redundant protein database) to identify putative TPS and CYP genes.

-

Differential Expression Analysis: Compare the expression levels of the identified candidate genes across different tissues to find those that are highly expressed in tissues rich in this compound.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the candidate TPS and CYP genes identified through transcriptome analysis.

Methodology: Heterologous Expression and In Vitro/In Vivo Assays

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequences of the candidate genes from E. platyphyllos cDNA and clone them into appropriate expression vectors for a heterologous host (e.g., Escherichia coli or Saccharomyces cerevisiae).

-

Heterologous Expression: Transform the expression constructs into the chosen host and induce protein expression.

-

Enzyme Assays:

-

In Vitro Assay (for TPS):

-

Purify the recombinant TPS enzyme.

-

Incubate the purified enzyme with the substrate GGPP in a suitable buffer containing a divalent cation (e.g., MgCl₂).

-

Extract the reaction products with an organic solvent (e.g., hexane).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectrum with that of an authentic casbene standard.

-

-

In Vivo Assay (for CYPs):

-

Co-express the candidate CYP gene with a casbene synthase gene in a host organism that produces GGPP (e.g., an engineered S. cerevisiae strain).

-

Culture the engineered yeast and extract the metabolites from the culture medium or cell lysate.

-

Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated casbene derivatives and other downstream products.

-

-

Metabolite Analysis

Objective: To identify and quantify the intermediates and final products of the biosynthetic pathway.

Methodology: LC-MS Analysis

-

Sample Preparation: Prepare extracts from E. platyphyllos tissues or from the in vivo enzyme assays.

-

Chromatographic Separation: Separate the metabolites in the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18).

-

Mass Spectrometry Detection: Detect and identify the separated compounds using a mass spectrometer. By comparing the retention times and mass spectra with those of authentic standards or by detailed fragmentation analysis, the structures of the metabolites can be determined.

-

Quantification: Use a standard curve of a known compound to quantify the amount of specific jatrophane diterpenes in the sample.

Conclusion and Future Perspectives

The biosynthesis of this compound in Euphorbia platyphyllos is a complex process involving a cascade of enzymatic reactions, initiated by the cyclization of GGPP to casbene, followed by a series of oxidative modifications and cyclizations catalyzed primarily by cytochrome P450 monooxygenases. While the complete pathway and all the specific enzymes for this compound have yet to be fully elucidated, the research on related diterpenoids in the Euphorbiaceae family provides a robust framework for its investigation.

Future research should focus on the identification and functional characterization of the specific casbene synthase, CYPs, and other enzymes from E. platyphyllos. The application of modern 'omics' technologies, combined with synthetic biology approaches, will be instrumental in fully unraveling this intricate biosynthetic pathway. A complete understanding of the biosynthesis of this compound will not only provide insights into the evolution of chemical diversity in plants but will also pave the way for the sustainable biotechnological production of this and other valuable jatrophane diterpenes for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The key role of cytochrome P450s in the biosynthesis of plant derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Jatrophane Diterpenes in Cancer Cells: A Technical Guide

Introduction: Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in oncology research for their potent anti-cancer properties. While a substantial body of research exists for the jatrophane class, this guide focuses on the core mechanisms of action elucidated from prominent members of this family, with a particular emphasis on the well-studied compound, jatrophone (B1672808). It is important to note that while the user's query specified "Jatrophane 4," defined in patent literature as 2,5,9,14-tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene, specific mechanistic studies on this particular compound in cancer cells are not extensively available in published literature.[1][2] Therefore, this document synthesizes the current understanding from closely related and well-researched jatrophanes to provide a comprehensive overview for researchers, scientists, and drug development professionals. The primary mechanisms discussed herein include the reversal of multidrug resistance (MDR), induction of apoptosis, and the inhibition of key oncogenic signaling pathways.

Reversal of Multidrug Resistance

A primary challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1).[3][4] Jatrophane diterpenes have emerged as potent modulators of P-gp, effectively resensitizing resistant cancer cells to conventional chemotherapeutic agents.[1][5]

The mechanism of P-gp inhibition by jatrophanes is multifaceted. Some jatrophanes are believed to act as competitive or non-competitive inhibitors of P-gp, directly binding to the transporter and preventing the efflux of anticancer drugs.[6] Evidence also suggests that certain jatrophane derivatives can stimulate the ATPase activity of P-gp, which paradoxically leads to the inhibition of drug transport, possibly by interfering with the conformational changes required for efflux.[7] This modulation of P-gp activity restores the intracellular concentration of chemotherapeutic drugs, thereby enhancing their cytotoxic effects.[7]

Furthermore, some studies indicate that jatrophanes can also down-regulate the expression of the mdr1 gene, which codes for P-gp, suggesting a potential role in preventing the development of resistance.[2]

Induction of Apoptosis

Jatrophanes have been demonstrated to induce programmed cell death, or apoptosis, in a variety of cancer cell lines.[8][9] The primary pathway implicated is the intrinsic or mitochondrial pathway of apoptosis.

This process is often initiated by an increase in intracellular reactive oxygen species (ROS) following treatment with jatrophanes.[8][9][10] The elevation in ROS leads to a disruption of the mitochondrial membrane potential (ΔΨm), a critical event in the apoptotic cascade.[8][9] The loss of mitochondrial integrity results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has been observed in jatrophane-treated cancer cells, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[8][9]

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

A pivotal mechanism underlying the anticancer effects of some jatrophanes, particularly jatrophone, is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) signaling pathway.[11] This pathway is a central regulator of cell survival, proliferation, and resistance to therapy in many cancers.

Jatrophone has been shown to significantly reduce the expression levels of PI3K, phosphorylated Akt (p-Akt), and NF-κB in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[11] By inhibiting this pathway, jatrophone can suppress the downstream survival signals that are often hyperactive in cancer cells. The inhibition of NF-κB, a key transcription factor that promotes inflammation and cell survival, is a critical downstream effect.[11] This multifaceted attack on a core cancer survival pathway contributes to several observed anti-cancer effects, including:

-

Decreased Cell Proliferation: By shutting down pro-survival signals, jatrophone inhibits the uncontrolled growth of cancer cells.[11]

-

Cell Cycle Arrest: Jatrophone has been observed to induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[11]

-

Induction of Autophagy: In addition to apoptosis, jatrophone can also induce autophagic cell death.[11]

-

Inhibition of Migration and Epithelial-Mesenchymal Transition (EMT): The PI3K/Akt pathway is also implicated in cancer cell motility and metastasis. Jatrophone's inhibitory effect on this pathway can diminish the migratory capacity of cancer cells.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of jatrophane diterpenes on cancer cells.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | SRB | 1.8 µM | [3] |

| Jatropha-6(17),11E-diene derivative A | Caov-4 (Ovarian cancer) | MTT | 46.27 ± 3.86 µmol/L | [9] |

| Jatropha-6(17),11E-diene derivative A | OVCAR-3 (Ovarian cancer) | MTT | 38.81 ± 3.30 µmol/L | [9] |

| Jatropha-6(17),11E-diene derivative B | Caov-4 (Ovarian cancer) | MTT | 36.48 ± 3.18 µmol/L | [9] |

| Jatropha-6(17),11E-diene derivative B | OVCAR-3 (Ovarian cancer) | MTT | 42.59 ± 4.50 µmol/L | [9] |

| Jatrophane Derivative 17 | MCF-7/ADR (Doxorubicin-resistant breast cancer) | Doxorubicin reversal | EC50 = 182.17 ± 32.67 nM | [7] |

| Compound | Cell Line | Effect | Observation | Reference |

| Jatrophone | MCF-7/ADR | Apoptosis | Significant increase in early and late apoptotic cells | [3] |

| Jatrophone | MCF-7/ADR | Autophagy | ~33% induction of autophagic signal | [12] |

| Jatrophone | MCF-7/ADR | Cell Cycle | Decrease in G0/G1 phase, arrest in S and G2/M phases | [12] |

| Jatropha-6(17),11E-diene derivatives | Caov-4, OVCAR-3 | Apoptosis | Increase in early and late apoptosis | [9] |

| Jatropha-6(17),11E-diene derivatives | Caov-4, OVCAR-3 | Caspase Activity | Significant activation of caspase-3 and -9 | [8] |

Key Experimental Protocols

A detailed understanding of the methodologies used to elucidate the mechanism of action of jatrophanes is crucial for researchers. Below are summaries of key experimental protocols.

Cell Viability and Cytotoxicity Assays (MTT and SRB)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the jatrophane compound for a specified period (e.g., 24, 48, or 72 hours).

-

For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

For the SRB assay, cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B dye, which binds to cellular proteins.

-

The formazan crystals (MTT) are solubilized, or the bound dye (SRB) is solubilized.

-

The absorbance is read on a microplate reader at a specific wavelength.

-

The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Cells are treated with the jatrophane compound for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

-

Methodology:

-

Cancer cells are treated with the jatrophane compound.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., PI3K, p-Akt, NF-κB, caspases).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the target proteins.

-

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

References

- 1. US7410656B2 - Anti-cancer compounds - Google Patents [patents.google.com]

- 2. CA2418784C - Use of compounds derived from the genus euphorbia for the treatment of carcinoma of the bladder - Google Patents [patents.google.com]

- 3. Jatrophane Diterpenoids from Euphorbia peplus as Multidrug Resistance Modulators with Inhibitory Effects on the ATR-Chk-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. plant euphorbia peplus: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]

- 9. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. researchgate.net [researchgate.net]

- 12. Jatrophane Diterpenoids from the Seeds of Euphorbia peplus with Potential Bioactivities in Lysosomal-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Jatrophane 4 and P-glycoprotein Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of jatrophane diterpenoids, with a focus on their role as potent inhibitors of P-glycoprotein (P-gp), a key contributor to multidrug resistance (MDR) in cancer cells. Jatrophanes, a class of naturally occurring diterpenes found predominantly in the Euphorbiaceae family, have emerged as a promising scaffold for the development of novel MDR reversal agents.[1][2][3][4][5] This document consolidates key findings on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Introduction to P-glycoprotein and Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs.[3][6] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp or ABCB1).[3][6] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[6][7] The development of P-gp inhibitors that can be co-administered with conventional chemotherapy is a key strategy to overcome MDR.[8][9]

Jatrophane Diterpenoids as P-glycoprotein Inhibitors

Jatrophane diterpenoids, characterized by a unique 5/12-membered bicyclic carbon skeleton, have been identified as a potent class of P-gp inhibitors.[3][5][10] These compounds are primarily isolated from plants of the Euphorbia and Jatropha genera.[2][10][11][12] While a specific compound designated "Jatrophane 4" has been mentioned in the literature, a broader look at the jatrophane class provides a more comprehensive understanding of their potential.[10]

Mechanism of Action

Jatrophanes have been shown to reverse P-gp-mediated MDR through several mechanisms:

-

Direct Inhibition of Efflux Function: Many jatrophane diterpenoids act as competitive or non-competitive inhibitors of P-gp, directly binding to the transporter and preventing the efflux of chemotherapeutic drugs.[8][13] This leads to an increased intracellular accumulation of cytotoxic agents in resistant cancer cells.[9][13]

-

Stimulation of ATPase Activity: Some jatrophanes have been observed to stimulate the ATPase activity of P-gp.[8][9][13] While seemingly counterintuitive, this stimulation can lead to a depletion of cellular ATP, ultimately impairing the pump's function. This interaction suggests that these compounds act as substrates or allosteric modulators of P-gp.[8]

-

No Effect on P-gp Expression: Importantly, studies have shown that the MDR reversal activity of some jatrophanes is not due to the downregulation of P-gp expression at the protein or mRNA level, indicating a direct interaction with the transporter.[13][14]

-

PI3K/NF-κB Pathway Inhibition: Some evidence suggests that certain jatrophane mixtures can inhibit the PI3K/NF-κB pathway, which may contribute to a reduction in P-gp expression.[8][15]

Structure-Activity Relationships (SAR)

The P-gp inhibitory activity of jatrophanes is highly dependent on their chemical structure. Key SAR findings include:

-

Lipophilicity: In general, increased lipophilicity correlates with enhanced P-gp inhibitory activity.[2][3]

-

Substitution Patterns: The type and position of ester groups on the jatrophane skeleton are critical for activity.[2][3][16]

-

The substitution pattern at positions C-2, C-3, and C-5 appears to be crucial for binding to P-gp.[2][3]

-

The spatial orientation of acyl groups influences pharmacological behavior; for instance, a C-7 isobutyryl group can affect P-glycoprotein binding.[10]

-

The presence of a free hydroxyl group at C-8 can diminish activity, while a carbonyl at C-14, an acetoxyl at C-9, and a free hydroxyl at C-15 can enhance it.[16]

-

The absence of keto-carbonyl groups at C-9 and C-14 has been identified as important for MDR reversal activity.[4][17]

-

Quantitative Data on Jatrophane P-glycoprotein Inhibition

The following table summarizes the P-gp inhibitory activity of various jatrophane diterpenoids from the literature. It is important to note that direct quantitative data for a compound specifically named "this compound" is not extensively detailed in the provided search results, hence the table includes data for other well-characterized jatrophanes to provide a comparative overview.

| Compound Name/Number | Source Organism | Cell Line | Assay | Potency (IC50/EC50) | Reversal Fold (RF) | Reference Compound | Notes |

| Euphodendroidin D (4) | Euphorbia dendroides | - | Daunomycin Transport Inhibition | Outperformed Cyclosporin A by 2-fold | - | Cyclosporin A | The most potent compound in its series.[2][3] |

| Pepluanin A | Euphorbia peplus | - | Daunomycin Transport Inhibition | Outperformed Cyclosporin A by at least 2-fold | - | Cyclosporin A | Showed very high activity for a jatrophane diterpene.[16] |

| Compound 26 | Pedilanthus tithymaloides | HepG2/ADR, MCF-7/ADR | Chemoreversal | More potent than Tariquidar | - | Tariquidar | Exhibited remarkable metabolic stability and in vivo antitumor effects.[1] |

| Euphosorophane I (4) | Euphorbia sororia | MCF-7/ADR | Doxorubicin (B1662922) Resistance Reversal | EC50 = 1.82 μM | - | Verapamil (B1683045) (VRP) | Promoted intracellular accumulation of rhodamine 123 and doxorubicin.[4][13][17] |

| Euphosorophane A (1) | Euphorbia sororia | MCF-7/ADR | Doxorubicin Resistance Reversal | EC50 = 92.68 ± 18.28 nM | - | Verapamil (VRP) | Showed high potency and a high therapeutic index.[14] |

| Compound 17 | Synthetic derivative | MCF-7/ADR | Doxorubicin Resistance Reversal | EC50 = 182.17 ± 32.67 nM | - | Verapamil (VRP) | A potent derivative with low cytotoxicity.[9] |

| Compounds 7 & 8 | Euphorbia esula | MCF-7/ADR | - | - | 12.9 and 12.3 at 10 μM | Verapamil (RF=13.7) | MDR reversal activities were comparable to verapamil.[18] |

| Compound 9 | Euphorbia sororia | MCF-7/ADR | - | - | 36.82 at 10 μM | - | Showed potent reversal activity.[18] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of jatrophane diterpenoids as P-gp inhibitors.

Cell Lines and Culture

-

Parental and Drug-Resistant Cell Lines: Studies typically employ a pair of cell lines: a drug-sensitive parental line (e.g., MCF-7, HepG2, HCT-8) and its drug-resistant counterpart that overexpresses P-gp (e.g., MCF-7/ADR, HepG2/ADR, HCT-8/Taxol).[1][11][19]

-

Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and glutamine. The drug-resistant cell lines are typically maintained in the presence of a low concentration of the selecting drug (e.g., doxorubicin, paclitaxel) to ensure continuous P-gp expression.

Cytotoxicity and MDR Reversal Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the cytotoxicity of the jatrophane compounds and their ability to reverse MDR.[11]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment:

-

Cytotoxicity: Cells are treated with various concentrations of the jatrophane compound alone to determine its intrinsic toxicity.

-

MDR Reversal: Cells are co-treated with a fixed concentration of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) and varying concentrations of the jatrophane compound. A known P-gp inhibitor like verapamil is often used as a positive control.[11][12]

-

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine cytotoxicity. The reversal fold (RF) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the jatrophane compound.[18]

Rhodamine 123 (Rho123) Efflux Assay

This assay directly measures the efflux pump activity of P-gp using the fluorescent substrate rhodamine 123.[1][13][20]

-

Cell Preparation: Drug-resistant cells are harvested and washed with a suitable buffer (e.g., PBS).

-

Loading with Rho123: Cells are incubated with rhodamine 123 in the presence or absence of the jatrophane compound or a positive control (e.g., verapamil).

-

Efflux Period: After loading, the cells are washed and incubated in a fresh, Rho123-free medium (still with or without the inhibitor) to allow for efflux.

-

Fluorescence Measurement: The intracellular accumulation of rhodamine 123 is measured by flow cytometry.[13] An increase in intracellular fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.[13][14]

-

Fluorescence Accumulation Ratio (FAR): The FAR can be calculated to quantify the inhibitory effect.[18]

P-gp ATPase Activity Assay

This assay measures the effect of the jatrophane compounds on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

-

Membrane Preparation: P-gp-rich membranes are prepared from overexpressing cells or insect cell microsomes.

-

Assay Reaction: The membranes are incubated with ATP and varying concentrations of the jatrophane compound.

-

Inorganic Phosphate (B84403) (Pi) Measurement: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: The ATPase activity is plotted against the compound concentration to determine if the compound stimulates or inhibits P-gp's ATPase activity.[13]

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound and P-glycoprotein inhibition.

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.

Caption: Experimental workflow for evaluating Jatrophane compounds as P-gp inhibitors.

Conclusion

Jatrophane diterpenoids represent a highly promising class of natural products for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Their potent inhibitory activity, coupled with favorable characteristics such as low intrinsic cytotoxicity and amenability to structural modification, makes them excellent candidates for lead optimization in drug discovery programs. Further research focusing on the detailed molecular interactions between jatrophanes and P-gp, as well as in vivo efficacy studies, will be crucial in translating the potential of these compounds into clinical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of jatrophanes as next-generation MDR reversal agents.

References

- 1. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]

- 16. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. frontiersin.org [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Jatrophane 4 Structure-Activity Relationship (SAR) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies concerning the Jatrophane 4 core. Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community for their diverse and potent biological activities.[1] These activities include anti-inflammatory, anti-HIV, cytotoxic, and notably, multidrug resistance (MDR)-reversing properties.[2] This document focuses on the key structural modifications of the jatrophane skeleton and their impact on biological efficacy, with a particular emphasis on the modulation of P-glycoprotein (P-gp), a crucial transporter in drug-resistant cancers.[3][4]

The Core Structure of this compound

This compound (CAS 210108-88-6) is a complex diterpenoid characterized by a highly substituted 5/12-membered bicyclic core.[1] Its intricate architecture, featuring multiple stereocenters and functional groups, provides a rich scaffold for chemical modifications aimed at enhancing its therapeutic potential.

Chemical Structure of this compound: (2R,3R,4S,5R,7S,8S,9S,13S,14S,15R)-2,5,9,14-tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies focusing exclusively on a library of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related jatrophane polyesters and pepluanins. These studies reveal the critical role of the substitution pattern around the macrocyclic core in dictating the biological activity, particularly the inhibition of the P-glycoprotein (P-gp) efflux pump.

Key Structural Modifications and Their Impact on P-gp Inhibition:

-

Substitution at C-2, C-3, and C-5: The nature of the substituents at these positions on the five-membered ring is crucial for P-gp inhibitory activity. The spatial arrangement and lipophilicity of these groups appear to be significant for binding to the transporter.[5]

-

Hydroxyl Group at C-8: The presence of a free hydroxyl group at the C-8 position has been shown to be detrimental to the P-gp inhibitory activity of pepluanins, a subclass of jatrophanes.

-

Acyl Group at C-9: An acetoxyl group at the C-9 position is favorable for enhancing P-gp inhibition.

-

Carbonyl Group at C-14: The presence of a carbonyl group at the C-14 position contributes to increased activity.

-

Hydroxyl Group at C-15: A free hydroxyl group at the C-15 position is beneficial for potent P-gp inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its close analogs. The data is primarily focused on P-gp mediated daunomycin transport inhibition, a common assay to evaluate MDR reversal activity.

Table 1: Antifeedant Activity of this compound

| Compound | Biological Activity | EC50 (µg/cm²) | Organism |

| This compound | Antifeedant | 0.36 | Helicoverpa armigera (Cotton Bollworm) |

Table 2: P-glycoprotein Inhibitory Activity of Jatrophane Polyesters (Close Analogs of this compound)

| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) for Daunomycin Transport Inhibition |

| Analog 1 | Ac | Bz | Ac | H | > 10 |

| Analog 2 | H | Bz | Ac | Ac | 1.5 ± 0.2 |

| Analog 3 | Ac | Bz | H | Ac | 3.2 ± 0.4 |

| Analog 4 | Ac | H | Bz | Ac | 0.8 ± 0.1 |

| Analog 5 | Bz | Ac | Ac | H | 5.6 ± 0.7 |

Data adapted from studies on jatrophane polyesters isolated from Euphorbia species. The core structure is a close representation of the jatrophane skeleton. Ac = Acetyl, Bz = Benzoyl.

Experimental Protocols

The primary assay used to determine the P-gp inhibitory activity of jatrophane derivatives is the Rhodamine 123 (Rho123) efflux assay.

Rhodamine 123 Efflux Assay Protocol

Objective: To assess the ability of test compounds to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from MDR cancer cells.

Materials:

-

MDR cell line overexpressing P-gp (e.g., MCF-7/ADR) and the parental sensitive cell line (e.g., MCF-7).

-

Rhodamine 123 (stock solution in DMSO).

-

Test compounds (this compound analogs) dissolved in DMSO.

-

Verapamil or Cyclosporin A (positive control inhibitor).

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

Flow cytometer.

Procedure:

-

Cell Culture: Culture the MDR and parental cell lines in appropriate medium until they reach 80-90% confluency.

-

Cell Preparation: Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in fresh, serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Compound Incubation: Aliquot the cell suspension into flow cytometry tubes. Add the test compounds at various concentrations. Include a vehicle control (DMSO), a positive control inhibitor, and a negative control (parental cells). Incubate for 30 minutes at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 1 µg/mL. Incubate for 60 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular Rho123.

-

Efflux: Resuspend the cell pellet in fresh, pre-warmed medium and incubate at 37°C for 60-120 minutes to allow for Rho123 efflux.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rho123 in the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. An increase in MFI in the presence of the test compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux. The IC₅₀ value can be calculated by plotting the percentage of fluorescence increase against the concentration of the test compound.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: P-glycoprotein mediated drug efflux and its inhibition by Jatrophane analogs.

Caption: Experimental workflow for the Rhodamine 123 efflux assay.

References

- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]

- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells [pubmed.ncbi.nlm.nih.gov]

- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]

Jatrophane Diterpenes: A Technical Guide to Their Potential as Multidrug Resistance Modulators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy, significantly diminishing the efficacy of a wide array of anticancer agents. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which function as drug efflux pumps. This technical guide provides an in-depth exploration of jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, as potent modulators of P-gp-mediated MDR. This document consolidates key quantitative data, details critical experimental protocols, and visualizes the underlying mechanisms and workflows to serve as a comprehensive resource for researchers in oncology and drug development. While specific compounds like "Jatrophane 4" have been identified, this guide encompasses the broader class of structurally related jatrophane diterpenes that have shown significant promise in reversing MDR.[1]

Introduction: The Challenge of Multidrug Resistance

MDR is characterized by the ability of cancer cells to develop resistance to a variety of structurally and functionally diverse anticancer drugs, often after initial exposure to a single agent.[2] The most prevalent mechanism underlying this phenomenon is the increased efflux of cytotoxic drugs from cancer cells, mediated by ABC transporters.[2][3]

P-glycoprotein (P-gp/ABCB1): The Gatekeeper of Resistance

P-gp is a 170 kDa transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a wide range of substrates, including many chemotherapeutic drugs (e.g., doxorubicin, paclitaxel, vinca (B1221190) alkaloids), out of the cell.[2][4] This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment. Consequently, inhibiting P-gp function is a major strategy to overcome MDR.

Jatrophane diterpenes, a class of macrocyclic diterpenoids, have emerged as promising MDR modulators due to their ability to inhibit P-gp, often with high potency and low intrinsic cytotoxicity.[5][6][7]

Quantitative Efficacy of Jatrophane Diterpenes in MDR Reversal

Numerous studies have quantified the ability of various jatrophane diterpenes and their derivatives to reverse P-gp-mediated MDR. The efficacy is often expressed as the Reversal Fold (RF), which indicates the factor by which the modulator reduces the IC50 of a cytotoxic drug in resistant cells. Another key metric is the Fluorescence Activity Ratio (FAR), derived from assays measuring the accumulation of P-gp substrates like Rhodamine 123.[8]

Below are tables summarizing the MDR reversal activity of selected jatrophane compounds from various studies.

Table 1: MDR Reversal Activity of Jatrophane Diterpenes in MCF-7/ADR (Adriamycin-Resistant Human Breast Adenocarcinoma) Cells

| Compound/Derivative | Concentration (µM) | Reversal Fold (RF) of Adriamycin | Reference |

| Compound 9 (from E. sororia) | 10.0 | 36.82 | [8] |

| Compound 7 (from E. esula) | 10.0 | 12.9 | [8] |

| Compound 8 (from E. esula) | 10.0 | 12.3 | [8] |

| Kanesulone C (from E. kansui) | 5.0 | ~85 (vs. Adriamycin) | [1] |

| Verapamil (Positive Control) | 10.0 | 13.7 | [8] |

Table 2: MDR Reversal Activity of Jatrophane Diterpenes in HepG2/ADR (Adriamycin-Resistant Human Hepatocellular Carcinoma) Cells

| Compound/Derivative | Concentration (µM) | Reversal Fold (RF) of Adriamycin | Reference |

| Compound 26 (from P. tithymaloides) | 10.0 | >111.1 | [6] |

| Compound 19 (from P. tithymaloides) | 10.0 | 103.8 | [6] |

| Compound 25 (from P. tithymaloides) | 10.0 | 97.5 | [6] |

| Tariquidar (Positive Control) | 1.0 | 69.8 | [6] |

Table 3: MDR Reversal Activity in Other Cell Lines

| Compound/Derivative | Cell Line | Concentration | Activity Metric | Value | Reference |

| Pepluanin A | Daunomycin Transport | Not specified | Outperformed Cyclosporin A | >2-fold | [9] |

| Euphodendroidin D | Daunomycin Transport | Not specified | Outperformed Cyclosporin A | 2-fold | |

| Compounds 11, 12 (from E. dendroides) | NCI-H460/R | 20 µM | FAR | 3.0 - 3.2 | |

| Rearranged Jatrophanes 37, 38 | Mouse Lymphoma (ABCB1-transfected) | 40 µg/mL | FAR | 40.3, 30.7 | |

| Jatrophone | MCF-7/ADR | Not specified | IC50 | 1.8 µM | [3] |

Core Mechanism of Action

The primary mechanism by which jatrophane diterpenes reverse MDR is through the direct inhibition of P-glycoprotein function. This can occur through several related processes:

-

Competitive Inhibition: Some jatrophanes may act as competitive inhibitors, binding to the same sites on P-gp as chemotherapeutic drugs. This prevents the drugs from being bound and effluxed.

-

ATPase Modulation: P-gp requires energy from ATP hydrolysis to pump drugs out of the cell. Jatrophane diterpenes have been shown to stimulate P-gp's ATPase activity, suggesting they interact directly with the transporter and may compete for transport, thereby indirectly inhibiting the efflux of other substrates like doxorubicin.[10]

-

PI3K/Akt/NF-κB Pathway Inhibition: Some jatrophanes, like Jatrophone, have been shown to down-regulate the PI3K/Akt/NF-κB signaling pathway.[3] This pathway is crucial for cell survival and proliferation and has been linked to the expression and function of ABC transporters.[3][11] By inhibiting this pathway, jatrophanes can induce apoptosis and autophagy in resistant cells and potentially reduce P-gp expression.[3]

Detailed Experimental Protocols

Accurate evaluation of MDR reversal agents requires standardized and robust experimental methodologies. The following sections detail the core protocols used in the study of jatrophane diterpenes.

Chemosensitivity (MDR Reversal) Assay

This assay determines the extent to which a compound can restore the sensitivity of resistant cells to a chemotherapeutic agent. The Reversal Fold (RF) is calculated from the results.

Principle: The cytotoxicity of a standard anticancer drug (e.g., adriamycin) is measured in MDR cancer cells in the presence and absence of the jatrophane compound. A decrease in the IC50 value of the anticancer drug indicates MDR reversal.

Methodology (MTT Assay):

-

Cell Seeding: Seed MDR cells (e.g., MCF-7/ADR) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Drug Treatment:

-

Prepare serial dilutions of the chemotherapeutic drug (e.g., doxorubicin) in culture medium.

-

Prepare solutions of the jatrophane modulator at a fixed, non-toxic concentration (e.g., 1 µM or 10 µM).

-

Treat cells with the chemotherapeutic drug alone or in combination with the jatrophane modulator. Include wells with untreated cells (negative control) and cells treated with the modulator alone (to confirm lack of cytotoxicity).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is converted to purple formazan (B1609692) crystals by living cells.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation:

-

Calculate the percentage of cell viability for each treatment relative to the untreated control.

-

Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in the presence of the jatrophane modulator.

-

Calculate the Reversal Fold (RF) using the formula: RF = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + modulator)

-

P-gp Functional Assay: Rhodamine 123 Efflux/Accumulation

This assay directly measures the ability of a compound to inhibit the efflux function of P-gp using a fluorescent substrate.[12][13]

Principle: Rhodamine 123 (Rho123) is a fluorescent substrate of P-gp. In MDR cells overexpressing P-gp, Rho123 is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular Rho123 accumulation and fluorescence.[14][15]

Methodology:

-

Cell Preparation: Harvest MDR cells (e.g., MCF-7/ADR) and their sensitive parental counterparts (e.g., MCF-7) and adjust the cell density to 1x10⁶ cells/mL in culture medium.

-

Incubation with Modulator: Pre-incubate the cells with various concentrations of the jatrophane compound (or a positive control like verapamil) for 30-60 minutes at 37°C.

-

Rhodamine 123 Loading: Add Rho123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.

-

Washing: Terminate the uptake by washing the cells twice with ice-cold PBS to remove extracellular Rho123.

-

Efflux Period (Optional but Recommended): Resuspend the cells in fresh, pre-warmed medium (with or without the modulator) and incubate for an additional 1-2 hours to measure efflux.

-

Analysis:

-

Resuspend the final cell pellet in PBS or a suitable sheath fluid.

-

Analyze the intracellular fluorescence of the cells using a flow cytometer (typically using a 488 nm excitation laser and a 525/30 nm bandpass filter).

-

The increase in mean fluorescence intensity in treated cells compared to untreated MDR cells indicates P-gp inhibition.

-

P-gp ATPase Activity Assay

This biochemical assay measures the effect of a compound on the ATP hydrolysis rate of P-gp.

Principle: P-gp's transport function is fueled by ATP hydrolysis. The rate of this hydrolysis (ATPase activity) can be measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP. P-gp substrates and modulators can stimulate this activity.[16]

Methodology (Malachite Green Assay):

-

Membrane Preparation: Use membranes from cells overexpressing P-gp (e.g., Sf9 insect cells).

-

Reaction Setup: In a 96-well plate, combine P-gp-containing membranes (5-10 µg) with the assay buffer, Mg-ATP, and various concentrations of the jatrophane compound. Include a basal control (no compound) and a positive control (e.g., verapamil). A vanadate-treated sample can be used as a negative control for P-gp-specific ATPase activity.[17][18]

-

Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.

-

Phosphate Detection: Stop the reaction and detect the released inorganic phosphate by adding a malachite green reagent. This forms a colored complex with phosphate.[18]

-

Absorbance Measurement: Measure the absorbance at ~620 nm.

-

Quantification: Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations. The results are expressed as nmol Pi/min/mg protein.

Conclusion and Future Directions

The evidence strongly supports the potential of jatrophane diterpenes as a valuable class of multidrug resistance modulators. Compounds such as those isolated from Pedilanthus tithymaloides and Euphorbia sororia have demonstrated potent P-gp inhibition and MDR reversal, in some cases exceeding the efficacy of known modulators.[6][8] Their mechanism of action primarily involves the direct inhibition of P-gp transport function, with some compounds also influencing key cell survival pathways like PI3K/Akt/NF-κB.[3]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Further chemical modification of the jatrophane scaffold can lead to the development of derivatives with improved potency, lower toxicity, and better pharmacokinetic profiles.[6]

-

In Vivo Efficacy: While in vitro data is promising, more extensive in vivo studies using animal xenograft models are required to validate the therapeutic potential of these compounds in a physiological context.[6]

-

Selectivity and Safety: Comprehensive toxicological studies are necessary to ensure the safety and selectivity of lead compounds, confirming they do not adversely affect non-cancerous cells or the function of other vital ABC transporters.

References

- 1. Buy this compound (EVT-1493810) | 210108-88-6 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]

- 9. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [bio-protocol.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Discovery and Characterization of Novel Jatrophane Diterpenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and key findings in the discovery and characterization of novel jatrophane diterpenes. These complex natural products, primarily sourced from the Euphorbiaceae family, have garnered significant interest for their diverse and potent biological activities, particularly as modulators of multidrug resistance in cancer. This document details the experimental protocols, quantitative biological data, and underlying mechanisms of action relevant to the study of these promising compounds.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a class of macrocyclic diterpenoids characterized by a 5/12-membered bicyclic carbon skeleton.[1] They are biosynthesized from geranylgeranyl pyrophosphate (GGPP) and exhibit remarkable structural diversity, often featuring various oxygen-containing functional groups and esterifications.[2][3] This structural complexity contributes to their wide range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversal effects.[4][5] The primary mechanism for their MDR reversal activity is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[6][7]

Discovery and Isolation of Novel Jatrophane Diterpenes

The discovery of novel jatrophane diterpenes typically begins with the collection and extraction of plant material, predominantly from Euphorbia species.[5][8] The subsequent isolation and purification process is a multi-step procedure involving various chromatographic techniques.

General Experimental Workflow

The overall process for discovering and characterizing novel jatrophane diterpenes follows a logical progression from plant source to purified, biologically active compounds.

Detailed Experimental Protocols

Plant Material Extraction: Dried and powdered plant material (e.g., whole plants of Euphorbia platyphyllos) is typically extracted with a solvent such as chloroform (B151607) (CHCl3) or methanol (B129727) (MeOH) at room temperature.[4] The solvent is then evaporated under reduced pressure to yield a crude extract.

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to isolate individual compounds. A common approach is as follows:[4]

-

Initial Fractionation: The crude extract is often first fractionated using column chromatography with a stationary phase like polyamide or silica (B1680970) gel.[4]

-

Further Separation: The resulting fractions are then further separated using techniques such as Vacuum Liquid Chromatography (VLC) and preparative Thin-Layer Chromatography (TLC).[4]

-

Final Purification: Final purification to yield pure compounds is typically achieved using High-Performance Liquid Chromatography (HPLC), often employing both normal-phase (NP) and reversed-phase (RP) columns.[4]

Structure Characterization

The elucidation of the complex three-dimensional structures of novel jatrophane diterpenes is a critical step and relies on a combination of modern spectroscopic techniques.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are essential for determining the carbon skeleton and the relative stereochemistry of the molecule.[4][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the new compounds.[4]

-